molecular formula C7H2F6N2O B12852880 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one

Cat. No.: B12852880
M. Wt: 244.09 g/mol
InChI Key: ZWLKZNQUSAEVAI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one is a fluorinated organic compound with significant applications in various fields of chemistry and industry. The presence of trifluoromethyl groups and a pyrimidine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one typically involves the reaction of trifluoroacetic anhydride with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction mixture is maintained at low temperatures to prevent side reactions and to ensure high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve maximum yield and purity. The reaction is conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,2,2-trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethanol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one is unique due to the presence of both trifluoromethyl groups and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H2F6N2O

Molecular Weight

244.09 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C7H2F6N2O/c8-6(9,10)4-3(1-14-2-15-4)5(16)7(11,12)13/h1-2H

InChI Key

ZWLKZNQUSAEVAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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